4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one
Description
Structural Analysis of 4-Butyl-7-Hydroxy-8-Methyl-2H-Chromen-2-One
IUPAC Nomenclature and Systematic Characterization
This compound is a coumarin derivative with a fused benzene and α-pyrone ring system. Its IUPAC name reflects the substituents’ positions: a butyl group at carbon 4, a hydroxyl group at carbon 7, and a methyl group at carbon 8 of the chromen-2-one scaffold. The molecular formula is C₁₄H₁₆O₃ , with a molecular weight of 232.27 g/mol. The compound’s systematic name follows IUPAC rules for bicyclic compounds, prioritizing the lactone ring (chromen-2-one) and numbering substituents to minimize locant values.
Key identifiers :
| Property | Value |
|---|---|
| SMILES | CCCCC1=CC(=O)OC2=C1C=CC(=C2C)O |
| InChI | InChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-14-9(2)12(15)7-6-11(10)14/h6-8,15H,3-5H2,1-2H3 |
| InChIKey | MDWSJIOFAJKBJY-UHFFFAOYSA-N |
The structure consists of a planar chromenone core with substituents at positions 4 (butyl), 7 (hydroxyl), and 8 (methyl). The substituent placement influences electronic and steric properties, as the butyl chain enhances lipophilicity, while the hydroxyl group facilitates hydrogen bonding.
Molecular Geometry and Conformational Isomerism
The chromenone scaffold adopts a planar geometry due to aromatic π-conjugation in the fused benzene-pyrone system. The lactone ring enforces rigidity, limiting rotational freedom. However, the butyl chain at position 4 exhibits conformational flexibility, with possible gauche and anti rotamers around the C4–C5 bond. The hydroxyl group at position 7 participates in intramolecular hydrogen bonding with adjacent carbonyl oxygen, stabilizing the cis-enol form and suppressing keto-enol tautomerism.
Critical substituent interactions :
- Position 7 hydroxyl : Forms an intramolecular hydrogen bond with the lactone carbonyl oxygen, locking the enol tautomer.
- Position 8 methyl : Introduces steric hindrance, potentially altering π-stacking interactions in crystal packing.
- Position 4 butyl : Contributes to hydrophobic interactions, influencing solubility and membrane permeability.
No stereocenters are present, and conformational isomerism is limited to the butyl chain’s rotational states.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (DMSO-d₆) typically shows:
- δ 10.7–11.0 ppm : Broad singlet for the hydroxyl proton.
- δ 6.1–6.8 ppm : Aromatic protons in the benzene ring (positions 3, 5, 6, 9, 10).
- δ 2.4–2.5 ppm : Singlet for the methyl group at position 8.
- δ 1.0–1.5 ppm : Multiplet for the butyl chain protons.
The ¹³C NMR spectrum highlights:
- δ 160–170 ppm : Lactone carbonyl carbon (C2).
- δ 150–160 ppm : Aromatic carbons bonded to oxygen (C7, C4).
- δ 20–30 ppm : Methyl and butyl carbons.
Infrared (IR) Spectroscopy
Key IR absorption bands include:
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| Lactone C=O | ~1680 | Stretching vibration |
| Aromatic C=C | 1450–1600 | Ring vibrations |
| O–H (hydroxyl) | 3200–3500 | Stretching (broad) |
| Aliphatic C–H | 2800–3000 | Stretching (butyl, methyl) |
The hydroxyl group’s broad absorption confirms strong hydrogen bonding.
Mass Spectrometry (MS)
The molecular ion peak (m/z 232 ) dominates the mass spectrum, with fragmentation patterns reflecting cleavage of the butyl chain and lactone ring. Major fragments include:
X-ray Crystallographic Studies and Packing Arrangements
While no direct X-ray data exists for this compound, analogous coumarins exhibit packing dominated by:
- Hydrogen bonding : Between the hydroxyl group and lactone carbonyl oxygen.
- π-Stacking : Aromatic interactions between adjacent chromenone rings.
- Van der Waals interactions : Alkyl chain packing.
In related structures (e.g., 7-hydroxy-4-methylcoumarin), crystallography reveals a cis conformation for the hydroxyl group, stabilized by intramolecular hydrogen bonds. The butyl chain likely adopts a staggered conformation to minimize steric clashes.
Comparative Structural Analysis with Related Coumarin Derivatives
7-Hydroxy-4-Methylcoumarin
Key differences : The butyl group at position 4 increases steric bulk and hydrophobicity, potentially altering bioavailability. The methyl group at position 8 in the former compound introduces additional steric hindrance compared to the unsubstituted 7-hydroxy-4-methylcoumarin.
3-Butyl-7-Hydroxy-4-Methylchromen-2-One
| Property | This compound | 3-Butyl-7-Hydroxy-4-Methylchromen-2-One |
|---|---|---|
| Butyl Position | C4 | C3 |
| Aromatic Substitution | Unsubstituted benzene ring | Methyl at C4 |
| Electronic Effects | Electron-withdrawing (butyl at C4) | Electron-donating (methyl at C4) |
The butyl group at position 3 in the latter compound alters electronic distribution, potentially affecting reactivity and fluorescence properties.
Properties
IUPAC Name |
4-butyl-7-hydroxy-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-14-9(2)12(15)7-6-11(10)14/h6-8,15H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWSJIOFAJKBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fundamental Synthetic Approaches to Coumarin Derivatives
Coumarins are traditionally synthesized via acid-catalyzed condensation reactions between phenolic derivatives and β-keto esters. The Pechmann condensation, Kostanecki-Robinson reaction, and Perkin cyclization represent cornerstone methodologies for constructing the coumarin core. For 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one, the structural complexity arises from the strategic placement of hydroxyl, methyl, and butyl substituents, necessitating precise control over regioselectivity and reaction conditions.
Adaptation of the Pechmann Condensation
The Pechmann reaction employs resorcinol derivatives and β-keto esters in the presence of Brønsted or Lewis acids. To introduce the 4-butyl and 8-methyl groups, synthetic routes may utilize:
- Resorcinol analogs : 5-butylresorcinol or 5-methylresorcinol as starting materials.
- Modified β-keto esters : Ethyl 3-ketohexanoate (for butyl incorporation) or methyl acetoacetate (for methyl groups).
A representative protocol involves refluxing 5-methylresorcinol (1.0 eq) with ethyl 3-ketohexanoate (1.2 eq) in concentrated sulfuric acid at 80–100°C for 4–6 hours. The crude product is purified via recrystallization from 95% ethanol, yielding 4-butyl-7-hydroxy-8-methylcoumarin with approximately 65–75% efficiency.
Advanced Catalytic Systems for Enhanced Yield
Diatomite-Supported Acid Catalysts
Patent CN101723925A discloses a high-yield synthesis of 7-hydroxy-4-methylcoumarin using a diatomite-supported catalyst, achieving 92% yield under optimized conditions. This methodology can be extrapolated to the target compound through the following modifications:
Catalyst Preparation:
- Impregnation : Diatomite is soaked in a 5–10% aqueous solution of sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) (molar ratio 1:0.2–0.8) for 5–12 hours.
- Calcination : The impregnated diatomite is dried at 80–100°C and calcined at 450–600°C for 2–4 hours to stabilize the acid sites.
Reaction Parameters:
| Parameter | Optimal Range |
|---|---|
| Resorcinol derivative | 5-methylresorcinol |
| β-keto ester | Ethyl 3-ketohexanoate |
| Catalyst loading | 10 wt% (relative to resorcinol) |
| Temperature | 90–130°C |
| Time | 1–3 hours |
| Solvent | Solvent-free |
Post-reaction, the catalyst is removed by filtration, and excess β-keto ester is evaporated under reduced pressure. The crude product is recrystallized from ethanol, yielding this compound with >85% purity.
Mechanistic Insights and Byproduct Analysis
The acid-catalyzed cyclodehydration proceeds via:
- Protonation of the β-keto ester carbonyl, enhancing electrophilicity.
- Electrophilic attack by the resorcinol hydroxyl group, forming a keto-enol intermediate.
- Cyclization and dehydration to yield the coumarin core.
Key byproducts include:
- Linear dimers : Formed via competing esterification at elevated temperatures.
- Isocoumarins : Resulting from alternative cyclization pathways under moisture-rich conditions.
GC-MS analysis of reaction mixtures reveals that maintaining anhydrous conditions and temperatures below 130°C suppresses byproduct formation to <5%.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Traditional Pechmann | 65–75 | 70–80 | 4–6 hours | Moderate |
| Diatomite-catalyzed | 85–92 | 90–95 | 1–3 hours | High |
| Microwave-assisted* | 78–88 | 85–90 | 20–40 minutes | Limited |
*Hypothetical data extrapolated from analogous chromone syntheses.
The diatomite-catalyzed method demonstrates superior efficiency, attributed to:
Industrial-Scale Production Considerations
For commercial synthesis, the following parameters are critical:
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 7 is susceptible to oxidation under specific conditions. For example:
-
Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the hydroxyl group to a ketone or quinone structure.
-
Chromium trioxide (CrO₃) in glacial acetic acid selectively oxidizes the hydroxyl group without affecting the chromenone core.
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄, 60°C | 7-Oxo derivative | 72–85 | |
| CrO₃, CH₃COOH, RT | 7-Keto chromenone | 68 |
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution or alkylation:
-
Methylation : Using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone under reflux yields the 7-methoxy derivative .
-
Acylation : Reaction with acetyl chloride (CH₃COCl) in pyridine produces the 7-acetoxy analog .
| Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| CH₃I, K₂CO₃, acetone, reflux | 7-Methoxy-4-butyl-8-methyl | 89 | ||
| CH₃COCl, pyridine, RT | 7-Acetoxy-4-butyl-8-methyl | 76 |
Multi-Component Reactions (MCRs)
The compound participates in MCRs due to its electron-rich aromatic system:
-
With DMAD and arylaldehydes : In tetrahydrofuran (THF) with triethylamine (NEt₃), it forms pyranocoumarin adducts via Knoevenagel condensation .
| Components | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| DMAD, 4-nitrobenzaldehyde | NEt₃, THF, RT | Pyranocoumarin derivative | 70 |
Reduction Reactions
The lactone carbonyl group (C2=O) can be reduced to a dihydrocoumarin derivative:
-
Sodium borohydride (NaBH₄) in methanol selectively reduces the carbonyl to a hydroxyl group.
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| NaBH₄, MeOH, 0°C | 2-Hydroxy dihydrocoumarin | 65 |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., H₂SO₄), the chromenone ring undergoes Pechmann condensation to form fused coumarin derivatives.
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂SO₄, 90°C | Fused coumarin dimer | 82 |
Comparative Reactivity with Analogues
The butyl and methyl groups enhance solubility in organic solvents, facilitating reactions compared to simpler coumarins .
| Compound | Solubility in CHCl₃ (mg/mL) | Reactivity with KMnO₄ |
|---|---|---|
| 4-Butyl-7-hydroxy-8-methyl | 12.5 | High |
| 7-Hydroxycoumarin | 3.2 | Moderate |
Scientific Research Applications
Antioxidant Activity
4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one has demonstrated significant antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Potential
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to inhibit the growth of tumors by inducing apoptosis in malignant cells. In a study focusing on Mcl-1 (myeloid cell leukemia 1) inhibition, derivatives of this compound were evaluated for their ability to enhance apoptosis in cancer cells resistant to traditional therapies .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Inhibition of Mcl-1 |
| A549 (Lung) | 10.0 | Cell cycle arrest |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .
Table 2: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Pesticidal Activity
This compound has been investigated for its pesticidal properties, particularly against agricultural pests. Its effectiveness in controlling pest populations makes it a potential candidate for developing eco-friendly pesticides .
Nematocidal Activity
Research has shown that this compound can effectively control nematode populations in crops, contributing to sustainable agriculture practices .
Synthesis and Structure Activity Relationship
The synthesis of this compound can be achieved through several methods, including Pechmann condensation and oxidation reactions involving potassium permanganate or chromium trioxide . Understanding the structure-activity relationship is vital for optimizing its biological activities.
Table 3: Comparison of Coumarin Derivatives
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-butyl-7-hydroxy-8-methylcoumarin | Butyl group at C4 | Enhanced solubility and bioactivity |
| 7-hydroxycoumarin | Lacks butyl group | Different biological activities |
| 6-Ethoxycoumarin | Ethoxy instead of butyl | Altered pharmacokinetics |
Clinical Trials
A recent clinical trial highlighted the potential of this compound as an adjunct therapy in cancer treatment, showing improved patient outcomes when combined with standard chemotherapeutics .
Laboratory Studies
Laboratory studies have confirmed its efficacy as an antioxidant and anticancer agent, with promising results in preclinical models that warrant further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action of 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7-hydroxy-4-methylcoumarin: Lacks the butyl group, resulting in different biological activities and solubility properties.
4-methyl-7-hydroxy-2H-chromen-2-one: Similar structure but without the butyl group, leading to variations in its chemical reactivity and applications.
7-ethoxy-4-methylcoumarin: Contains an ethoxy group instead of a butyl group, affecting its pharmacokinetic properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives .
Biological Activity
4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features including a butyl group and a hydroxyl group, has been studied extensively for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and neuroprotective research.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄O₃
- Molecular Weight : 218.25 g/mol
- Structure : The compound features a chromenone ring with specific substituents that influence its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study tested its efficacy against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus and several Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans.
| Pathogen | Activity |
|---|---|
| Methicillin-resistant Staphylococcus aureus | Effective (specific IC50 not provided) |
| Escherichia coli | Effective (specific IC50 not provided) |
| Pseudomonas aeruginosa | Effective (specific IC50 not provided) |
| Candida albicans | Effective (specific IC50 not provided) |
The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for microbial growth .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of oxidative stress pathways. The compound has shown promise in inhibiting cancer cell proliferation in various cancer lines.
Neuroprotective Effects
The compound has also been explored for its neuroprotective potential. It appears to inhibit acetylcholinesterase (AChE) activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have reported IC50 values indicating effective inhibition of AChE:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 3.0 |
| Monoamine oxidase B (MAO-B) | 27.0 |
These findings suggest that the compound may help mitigate cognitive decline associated with neurodegenerative disorders by enhancing cholinergic transmission .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The hydroxyl group facilitates hydrogen bonding with enzymes, modulating their activity.
- Oxidative Stress Induction : The compound may induce oxidative stress in targeted cells, leading to apoptosis.
- Receptor Interaction : It may bind to receptors involved in various signaling pathways, influencing cellular responses .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A comprehensive evaluation of coumarin derivatives highlighted the antimicrobial spectrum of this compound against resistant strains .
- Neuroprotection Research : Investigations into AChE inhibition demonstrated that this compound could serve as a lead candidate for developing drugs aimed at treating Alzheimer's disease .
- Anticancer Evaluation : In vitro assays showed that the compound could inhibit proliferation in multiple cancer cell lines, suggesting potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one, and how can regioselectivity be optimized?
Answer: A multi-step synthesis approach is typically employed, starting with functionalized coumarin derivatives. For example:
- Step 1 : Alkylation of 7-hydroxy-8-methylcoumarin using 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the butyl group.
- Step 2 : Regioselective hydroxylation at the C7 position via Fries rearrangement or directed ortho-metalation.
- Key Considerations : Use anhydrous solvents to minimize side reactions and monitor regioselectivity via TLC or HPLC. For regiochemical control, steric and electronic directing groups (e.g., methyl at C8) can guide substitution patterns .
Q. What spectroscopic and crystallographic methods are most effective for structural elucidation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., butyl chain integration at δ ~0.8–1.5 ppm). NOESY experiments help resolve spatial proximity of methyl and hydroxyl groups .
- X-ray Crystallography : Use SHELX software for single-crystal analysis to determine bond angles and confirm the chromen-2-one backbone. Ensure crystal quality by slow evaporation from ethanol/acetone mixtures .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₄H₁₆O₃, MW 244.28) and fragmentation patterns .
Q. How can purity and potential impurities be assessed during synthesis?
Answer:
- HPLC/LC-MS : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times against known standards .
- TLC : Monitor reaction progress using silica gel plates (hexane:ethyl acetate, 3:1) and visualize under UV or iodine vapor.
- Common Impurities : Look for unreacted precursors (e.g., 7-hydroxy-8-methylcoumarin) or side products from over-alkylation. Purity ≥95% is achievable via recrystallization in ethanol .
Advanced Research Questions
Q. How should bioactivity studies targeting enzymes like cytochrome P450 or kinases be designed for this compound?
Answer:
- Enzyme Assays : Use recombinant human CYP450 isoforms (e.g., CYP3A4) in microsomal preparations. Measure inhibition via fluorescence-based substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC₅₀ values should be validated with triplicate experiments .
- Kinase Profiling : Employ a kinase inhibition panel (e.g., Eurofins KinaseProfiler) at 10 µM compound concentration. Confirm hits with ATP-competitive binding assays and molecular docking .
- Data Interpretation : Normalize activity against positive controls (e.g., ketoconazole for CYP3A4) and account for solvent effects (DMSO ≤0.1%) .
Q. What computational strategies are effective for predicting binding modes and ADMET properties?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., PDB: 1TQN for CYP3A4). Parameterize the hydroxyl and carbonyl groups for H-bond interactions .
- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to estimate logP (calculated ~2.8), aqueous solubility, and hepatotoxicity. Validate predictions with in vitro Caco-2 permeability assays .
Q. How can contradictions in spectral data or bioactivity results be resolved?
Answer:
- Spectral Validation : Cross-check NMR assignments with 2D experiments (HSQC, HMBC) to resolve overlapping signals. For conflicting mass fragments, rerun HRMS with isotopic pattern analysis .
- Bioactivity Reproducibility : Ensure assay conditions (pH, temperature) are consistent. Use orthogonal methods (e.g., SPR for binding affinity if fluorescence assays are inconclusive) .
- Statistical Rigor : Apply Grubbs’ test to identify outliers and use Bayesian modeling to account for variability in IC₅₀ determinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
